molecular formula C12H8F3NO B8634150 4-(4-(Trifluoromethoxy)phenyl)pyridine

4-(4-(Trifluoromethoxy)phenyl)pyridine

Cat. No.: B8634150
M. Wt: 239.19 g/mol
InChI Key: SRCDYFWENTYUBZ-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)pyridine is a heteroaromatic compound featuring a pyridine ring directly linked at the 4-position to a phenyl group substituted with a trifluoromethoxy (-OCF₃) group at its para position. The trifluoromethoxy group is a key structural motif known for its electron-withdrawing properties, metabolic stability, and lipophilicity, which are advantageous in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyridine

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H

InChI Key

SRCDYFWENTYUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogues of 4-(4-(Trifluoromethoxy)phenyl)pyridine, highlighting substituent effects on physical and chemical properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine/Phenyl Rings Melting Point (°C) Key Properties/Applications
5-(4-(Trifluoromethoxy)phenyl)picolinic acid (1261820-95-4) C₁₃H₈F₃NO₃ 307.21 -COOH at pyridine-2-position Not reported Enhanced solubility; drug intermediate
5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine (1257875-15-2) C₁₂H₇BrF₃NO 318.09 -Br at pyridine-5-position 52–53 Cross-coupling precursor
3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine (1181214-52-7) C₁₂H₇BrF₃NO 318.09 -Br at pyridine-3-position Not reported Synthetic intermediate
4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine (116579-43-2) C₂₁H₁₅F₆NO 411.34 -OCH₂CH₃ at pyridine-4; -CF₃ at phenyl Not reported High lipophilicity; material science
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7f) C₂₀H₁₂ClF₆NO 439.76 -Cl, -CF₃ on pyridine; -OCH₂ linkage 73.3–75.1 Antimicrobial screening candidate

Substituent Effects on Physical Properties

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃): Compounds like 7f exhibit lower melting points (73–75°C) due to increased molecular flexibility from the -OCH₂ linker, whereas brominated derivatives (e.g., 1257875-15-2 ) have higher melting points (52–53°C) due to halogen rigidity. Nitro (-NO₂): Nitro-substituted analogues (e.g., 7e in , M.P. 122–124°C) show higher thermal stability compared to methyl-substituted derivatives (e.g., 7g, M.P. 58–61°C), attributed to stronger intermolecular interactions.
  • Polar Functional Groups: Carboxylic Acid (-COOH): The addition of -COOH in 1261820-95-4 enhances water solubility, making it suitable for aqueous-phase reactions, but reduces membrane permeability compared to non-polar analogues.

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